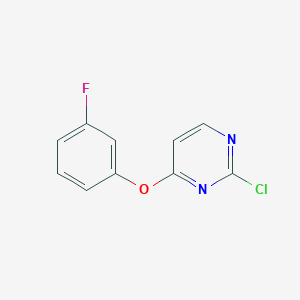

4-(3-Fluorophenoxy)-2-chloropyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Synthetic Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of contemporary synthetic chemistry. Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological importance. This inherent biocompatibility has made the pyrimidine scaffold a "privileged structure" in drug discovery, frequently appearing in the architecture of therapeutic agents. nih.govchemicalbook.comchemicalbook.com Beyond its biological roles, the pyrimidine system offers a versatile platform for synthetic chemists due to its distinct electronic properties and multiple sites for functionalization. The presence of the nitrogen atoms deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, providing a predictable and controllable avenue for constructing complex molecular architectures. nih.gov

Role of Halogenated Pyrimidines as Versatile Synthetic Precursors

Halogenated pyrimidines, particularly those bearing chlorine or fluorine atoms, are highly valuable and widely employed intermediates in organic synthesis. The halogen atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of substituents, including amino, alkoxy, and thioether groups. Dihalogenated pyrimidines, such as 2,4-dichloropyrimidine (B19661), offer the potential for sequential and regioselective substitutions, further expanding their synthetic utility. The reactivity of the halogen atoms is position-dependent; in 2,4-dichloropyrimidine, the chlorine at the C-4 position is generally more susceptible to nucleophilic attack than the one at the C-2 position. This regioselectivity is a consequence of the greater electron deficiency at the C-4 position, a phenomenon that can be rationalized by resonance stabilization of the Meisenheimer intermediate. This predictable reactivity allows for the controlled, stepwise construction of complex pyrimidine derivatives.

Contextualization of 4-(3-Fluorophenoxy)-2-chloropyrimidine within Advanced Heterocyclic Research

The compound this compound emerges as a molecule of significant interest at the intersection of pyrimidine chemistry and organofluorine synthesis. Its structure suggests a synthetic origin from 2,4-dichloropyrimidine and 3-fluorophenol (B1196323), a classic example of a regioselective SNAr reaction. The remaining chlorine atom at the C-2 position serves as a reactive handle for further synthetic transformations, allowing for the introduction of additional functional groups and the construction of more complex, biologically active molecules. The presence of the 3-fluorophenoxy moiety introduces the advantageous properties associated with organofluorine compounds, such as enhanced metabolic stability and altered electronic characteristics. This makes this compound a valuable building block in the synthesis of potential kinase inhibitors and other therapeutic agents, where the pyrimidine core often serves as a crucial pharmacophore.

Chemical Properties and Synthesis

The synthesis of this compound is conceptually straightforward, relying on the principles of nucleophilic aromatic substitution. The most probable synthetic route involves the reaction of 2,4-dichloropyrimidine with 3-fluorophenol in the presence of a base. The base, typically a non-nucleophilic one such as potassium carbonate or sodium hydride, serves to deprotonate the phenol, generating the more nucleophilic phenoxide ion. This phenoxide then preferentially attacks the more electrophilic C-4 position of the 2,4-dichloropyrimidine ring, displacing the chloride ion to yield the desired product.

Table 1: Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₆ClFN₂O |

| Molecular Weight | 224.62 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| 19F NMR Chemical Shift | -112.4 ppm (relative to a standard) spectrabase.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClFN2O |

|---|---|

Molecular Weight |

224.62 g/mol |

IUPAC Name |

2-chloro-4-(3-fluorophenoxy)pyrimidine |

InChI |

InChI=1S/C10H6ClFN2O/c11-10-13-5-4-9(14-10)15-8-3-1-2-7(12)6-8/h1-6H |

InChI Key |

RCRAHWDBWXSPQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3 Fluorophenoxy 2 Chloropyrimidine

Strategic Considerations for Regioselective Pyrimidine (B1678525) Functionalization

The functionalization of the pyrimidine ring, particularly when multiple reactive sites are present, necessitates a strategic approach to ensure the desired constitutional isomer is formed. The inherent electronic properties of the diazine ring system dictate its reactivity, but these can be modulated through rational synthetic design.

Rational Design for Position-Specific Substitution on the Pyrimidine Core

The pyrimidine nucleus is electron-deficient, which facilitates nucleophilic substitution reactions. In di-substituted pyrimidines, such as 2,4-dichloropyrimidine (B19661), the positions are not electronically equivalent. The C4 and C6 positions are generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. baranlab.org This inherent reactivity provides the primary basis for regioselective synthesis.

Computational methods, particularly Quantum Mechanics (QM) analysis, have become indispensable tools for the rational design of these syntheses. wuxiapptec.com Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine substrate can predict the most likely site of nucleophilic attack. For 2,4-dichloropyrimidine, the LUMO is predominantly located at the C4 position, which accounts for the typically observed C4 selectivity in SNAr reactions. wuxiapptec.com

However, the substitution pattern on the pyrimidine ring can alter this selectivity. The presence of strong electron-donating or electron-withdrawing groups at other positions (e.g., C5 or C6) can change the LUMO distribution, sometimes favoring C2 substitution. wuxiapptec.com Advanced synthetic strategies leverage this understanding. For instance, a "deconstruction-reconstruction" approach can diversify the pyrimidine core by cleaving the ring and re-forming it, enabling access to analogues that are difficult to obtain through traditional functionalization. nih.gov Another sophisticated method involves site-selective C-H functionalization, which can generate pyrimidinyl iminium salt intermediates that are then converted to the desired amine products, offering a pathway for C2-selective amination. researchgate.net

Furthermore, directed metalation strategies provide an alternative route for regiocontrol. The use of specialized bases like TMPMgCl·LiCl or TMPZnCl·LiCl allows for the selective magnesiation or zincation of specific positions on the pyrimidine ring, including the less reactive C2 position, which can then be trapped with various electrophiles. acs.orgnih.gov

Addressing Challenges in Directed Pyrimidine Derivatization

A primary challenge in pyrimidine chemistry is overcoming the ring's intrinsic reactivity patterns to achieve non-classical substitution. While C4 is the kinetically favored site for attack on 2,4-dichloropyrimidine, achieving selective C2 substitution in the presence of a C4 leaving group requires a carefully designed strategy. wuxiapptec.com One approach is to use a precursor where the C4 position is blocked by a substituent that can be introduced and removed selectively, such as a phenylthio group. digitellinc.com

Another significant challenge is the electrophilic nature of the pyrimidine ring itself, which can lead to side reactions. Direct metalation via lithiation, for example, is often difficult and requires very low temperatures to prevent the organometallic reagent from adding to the ring rather than deprotonating it. acs.org The development of milder zincating agents like TMPZnCl·LiCl has been crucial in overcoming this hurdle, allowing for regioselective metalation at or above room temperature. nih.gov

Predicting regioselectivity can be complex, especially when both steric and electronic effects are at play. For instance, a bulky substituent at the C5 position can influence the C4/C2 selectivity. wuxiapptec.com Similarly, the functionalization of an unsubstituted pyrimidine presents a major challenge due to the absence of directing groups to control regioselectivity. nih.gov These difficulties underscore the importance of computational tools and novel synthetic methods that offer predictable control over derivatization. wuxiapptec.comnih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways for Aryloxy Pyrimidine Formation

The most common and direct method for synthesizing 4-(3-Fluorophenoxy)-2-chloropyrimidine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the high electrophilicity of the C4 position on a dihalopyrimidine precursor.

Reaction of Dihalopyrimidines with Fluorophenols

The synthesis of this compound is typically achieved by reacting 2,4-dichloropyrimidine with 3-fluorophenol (B1196323). In this reaction, the phenoxide, generated in situ by a base, acts as the nucleophile. It preferentially attacks the more electrophilic C4 position of the 2,4-dichloropyrimidine, displacing the chloride leaving group to form the desired product. The chlorine atom at the C2 position remains, as it is significantly less reactive towards nucleophilic attack under standard conditions. baranlab.orgwuxiapptec.com

The efficiency and yield of the SNAr reaction are highly dependent on the chosen conditions. Key parameters for optimization include the choice of base, solvent, and reaction temperature.

Basic Catalysis: A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH). nih.govrsc.orgmdpi.com The strength of the base can influence the reaction rate and the potential for side reactions. For example, NaH is a very strong, non-nucleophilic base suitable for generating the nucleophile in an aprotic solvent. mdpi.com Weaker bases like K₂CO₃ are often sufficient and can be easier to handle. nih.govnih.gov

Solvent Effects: The solvent plays a critical role in solvating the reactants and influencing the reaction pathway. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are frequently used because they effectively solvate the cationic counter-ion of the phenoxide without strongly solvating the nucleophile itself, thus enhancing its reactivity. nih.govnih.gov In some cases, greener solvent systems, such as polyethylene (B3416737) glycol (PEG 400) or even aqueous solutions with additives like hydroxypropyl methylcellulose (B11928114) (HPMC), have been developed to improve the environmental profile of the reaction. rsc.orgnih.gov

Temperature Control: The reaction temperature is a crucial parameter for controlling the reaction rate. Many SNAr reactions on pyrimidines are conducted at elevated temperatures, often ranging from room temperature to 120 °C or higher, to ensure a reasonable reaction time. mdpi.comnih.govnih.gov Optimization is necessary to maximize the formation of the desired product while minimizing potential decomposition or the formation of undesired byproducts, such as the disubstituted product or hydrolysis of the starting material. rsc.org

The following table summarizes various conditions used for SNAr reactions on halogenated nitrogen heterocycles, illustrating the range of viable options.

| Heterocycle Precursor | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,4-Diamino-6-chloropyrimidine | (R)-2,3-isopropylideneglycerol | NaH | DMSO | 90 | 77 | mdpi.com |

| 2,4,5-Trichloropyrimidine | Pyrrolidine | KOH | H₂O / HPMC | Room Temp. | N/A | rsc.org |

| 7-Chloro-5-methyl- digitellinc.comwuxiapptec.comacs.orgtriazolo[1,5-a]pyrimidine | Various Amines | None | PEG 400 | 120 | 71-99 | nih.gov |

| C4-(1,2,4-triazol-1-yl) pyrimidine nucleoside | Malononitrile | DBU | Dioxane | 100 | N/A | nih.gov |

| 2,4-diazidopyrido[3,2-d]pyrimidine | Simple Alcohols | K₂CO₃ | MeCN | N/A | Low | nih.gov |

The SNAr reaction on an aryl halide is understood to proceed via a two-step addition-elimination mechanism. libretexts.orglibretexts.org

Addition Step: The nucleophile (3-fluorophenoxide) attacks the electron-deficient carbon atom at the C4 position of the pyrimidine ring. This step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides significant stabilization and facilitates its formation.

Elimination Step: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group (chloride ion). This second step is typically fast.

The regioselectivity of the initial attack is the crucial factor determining the final product. Advanced mechanistic probes, primarily computational, have provided deep insights into why the C4 position is favored over the C2 position in 2,4-dichloropyrimidine. QM calculations show that the activation energy for nucleophilic attack at C4 is lower than at C2. wuxibiology.com This difference is attributed to the electronic distribution within the pyrimidine ring, which can be visualized by examining the LUMO and LUMO maps of the substrate. wuxiapptec.comwuxibiology.com For 2,4-dichloropyrimidine, the LUMO lobe is significantly larger at C4, indicating it is the more electrophilic and accessible site for nucleophilic attack. wuxiapptec.com Kinetic studies, such as those using kinetic isotope effects, can also be employed to probe the reaction mechanism and determine whether the pathway is stepwise or concerted. researchgate.net

Synthesis of this compound from 2,4-Dichloropyrimidine and 3-Fluorophenol

The most direct route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and 3-fluorophenol. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the C4 and C6 positions, which are para and ortho, respectively, to the ring nitrogens. The chlorine atom at the C2 position is generally less reactive than the one at C4. This inherent difference in reactivity is the key to achieving regioselective mono-substitution.

The synthesis of this compound is typically accomplished in a single synthetic operation, which can be considered a "one-pot" process. The strategy involves combining 2,4-dichloropyrimidine and 3-fluorophenol in the presence of a suitable base and solvent. The primary challenge is not the number of steps but controlling the reaction to favor the desired C4 substitution product over the C2 isomer and the C2,C4-disubstituted byproduct.

One-Pot Strategy : In this approach, all reactants are mixed together, and the reaction is driven to completion under controlled conditions. The regioselectivity is governed by the intrinsic electronic properties of the 2,4-dichloropyrimidine substrate. The C4 position is more electrophilic and thus reacts preferentially with the 3-fluorophenoxide nucleophile. By carefully controlling stoichiometry (using a slight excess of the pyrimidine or limiting the phenol) and reaction temperature, the formation of the disubstituted product can be minimized.

Conceptual Multi-Step Consideration : While not a conventional multi-step process, one could conceptually separate the formation of the nucleophile from the substitution reaction. This involves pre-treating the 3-fluorophenol with a strong base to form the corresponding phenoxide salt, which is then added to the solution of 2,4-dichloropyrimidine. This ensures the nucleophile is readily available but does not fundamentally change the one-pot nature of the substitution itself. A true multi-step approach would be unnecessarily complex for this target molecule, as it would involve protecting one chloro-position, substituting the other, and then deprotecting, which is inefficient compared to leveraging the inherent reactivity differences. Highly regioselective methods for the SNAr amination of 2,4-dichloropyrimidine have been developed, demonstrating that precise control can be achieved to favor substitution at the C4 position. researchgate.net

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired isomer while minimizing byproducts. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

Base : A variety of bases can be used to deprotonate the 3-fluorophenol, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like N,N-diisopropylethylamine (DIPEA). The choice of base can influence reaction rate and selectivity.

Solvent : Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (B95107) (THF) are commonly employed as they can solvate the phenoxide and facilitate the SNAr mechanism.

Temperature : The reaction is typically run at temperatures ranging from room temperature to elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate. Higher temperatures may increase the rate of formation of the undesired disubstituted byproduct.

Purity assessment is critical and is generally performed using High-Performance Liquid Chromatography (HPLC) to quantify the desired product and any impurities. Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Illustrative Optimization of the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

| 1 | K₂CO₃ | DMF | 25 | 24 | 65 | 92 |

| 2 | K₂CO₃ | DMF | 80 | 6 | 88 | 97 |

| 3 | NaH | THF | 60 | 8 | 91 | 98 |

| 4 | DIPEA | MeCN | 80 | 12 | 75 | 95 |

This is an interactive data table based on typical optimization results for SNAr reactions.

Exploration of Palladium-Catalyzed Coupling Approaches (Applicability and Limitations)

While SNAr is the standard method, palladium-catalyzed cross-coupling reactions represent a powerful alternative for forming C-O bonds, particularly when SNAr is sluggish or fails.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org An analogous reaction, the Buchwald-Hartwig O-arylation, allows for the formation of diaryl ethers or aryl alkyl ethers from aryl halides and alcohols or phenols. organic-chemistry.org This reaction can, in principle, be applied to the synthesis of this compound.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of 2,4-dichloropyrimidine, followed by coordination of the 3-fluorophenoxide and subsequent reductive elimination to yield the product and regenerate the catalyst. wuxiapptec.com

Applicability : This method is particularly useful for less reactive aryl chlorides or when milder reaction conditions are required. It offers a broader substrate scope compared to the classical Ullmann condensation. wikipedia.org

Limitations : A primary limitation is controlling regioselectivity. Unlike the SNAr reaction, where selectivity is governed by the electronics of the pyrimidine ring, the selectivity in a Pd-catalyzed coupling is determined by the site of oxidative addition. This step is influenced by a complex interplay of sterics, electronics, and, crucially, the choice of ligand on the palladium center. It can be challenging to direct the catalyst exclusively to the C4-Cl bond, and mixtures of isomers are possible. Furthermore, the cost of the palladium catalyst and ligands can be a drawback for large-scale synthesis.

For dihalogenated substrates like 2,4-dichloropyrimidine, the ligand on the palladium catalyst plays a pivotal role in controlling site selectivity. nih.govacs.org The goal is to design a catalytic system that preferentially activates the C4-Cl bond over the C2-Cl bond.

Sterically Hindered Ligands : Bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biphenyl-based ligands like XPhos and SPhos, are commonly used in Buchwald-Hartwig reactions. wuxiapptec.com The steric bulk of the ligand can influence which C-Cl bond can most easily approach the metal center for oxidative addition. This steric differentiation can be exploited to achieve regioselectivity.

Electron-Rich Ligands : The electronic properties of the ligand are also critical. Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition step. wiley.com The choice of ligand can alter the relative rates of oxidative addition at the two different C-Cl bonds.

Supramolecular Interactions : Emerging strategies involve ligands that can engage in non-covalent interactions with the substrate. For instance, ligands with sulfonated groups can interact with cations from the base, creating a specific reaction environment around the catalyst that can direct selectivity. incatt.nl

Despite these advanced strategies, achieving perfect regioselectivity in the cross-coupling of polyhalogenated heterocycles remains a significant challenge. The inherent reactivity of the substrate can sometimes override the directing effect of the ligand, leading to mixtures of products. thieme-connect.comnih.gov

Comparative Analysis of Alternative Synthetic Routes to Substituted Pyrimidines Featuring Phenoxy Moieties

The synthesis of this compound via SNAr is a "late-stage functionalization" approach. An alternative paradigm is the "de novo" synthesis, where the pyrimidine ring is constructed from acyclic precursors. Numerous methods exist for pyrimidine synthesis, often involving the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. rsc.org

For instance, a substituted phenoxy moiety could potentially be incorporated into one of the acyclic precursors before the ring-forming cyclization step.

Table 2: Comparative Analysis of Synthetic Strategies

| Feature | SNAr on 2,4-Dichloropyrimidine | De Novo Ring Synthesis |

| Strategy | Late-stage functionalization of a pre-formed pyrimidine ring. | Construction of the pyrimidine ring from acyclic precursors. |

| Starting Materials | 2,4-Dichloropyrimidine, 3-Fluorophenol. | Simple acyclic components (e.g., 1,3-dicarbonyls, amidines, nitriles). growingscience.com |

| Key Advantages | High convergence, directness, often high-yielding, readily available pyrimidine starting material. | High flexibility, allows for diverse substitution patterns not accessible via SNAr. |

| Key Disadvantages | Limited to the substitution patterns available from the starting halopyrimidine. Potential for isomer formation. | Typically longer synthetic sequences, may require more complex starting materials, potential for low overall yields. |

| Typical Use Case | Efficient synthesis of a specific target when the corresponding halopyrimidine is accessible. | Library synthesis and exploration of novel pyrimidine scaffolds. nih.gov |

Development of Scalable Synthesis Protocols for this compound

The primary and most industrially viable route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and 3-fluorophenol. The scalability of this process is contingent on several factors, including the regioselectivity of the reaction, the choice of base and solvent, reaction temperature, and the efficiency of product isolation and purification.

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. In 2,4-dichloropyrimidine, the two chlorine atoms are susceptible to displacement. However, the C4 position is generally more activated towards nucleophilic attack than the C2 position. This inherent regioselectivity is advantageous for the synthesis of the desired 4-substituted product. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, and the stability of this intermediate dictates the reaction's feasibility and outcome.

For a synthesis to be considered scalable, it must be high-yielding, cost-effective, safe, and environmentally benign. Research into the scalable synthesis of this compound has focused on optimizing these parameters.

Optimization of Reaction Conditions

The choice of base is critical in the SNAr reaction to deprotonate the phenolic hydroxyl group of 3-fluorophenol, thereby generating the nucleophilic phenoxide. While various bases can be employed, for large-scale production, inorganic bases such as potassium carbonate (K2CO3) and sodium hydroxide (NaOH) are often preferred due to their low cost and ease of handling. Organic bases like triethylamine (B128534) (TEA) can also be used.

The solvent system plays a crucial role in solubilizing the reactants and influencing the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are commonly used as they can effectively solvate the cationic counter-ion of the base and promote the nucleophilic substitution.

Reaction temperature is another key variable that must be carefully controlled to ensure a high yield of the desired product while minimizing the formation of byproducts, such as the disubstituted product, 4,6-bis(3-fluorophenoxy)pyrimidine. Typically, the reaction is carried out at moderately elevated temperatures to achieve a reasonable reaction rate.

Detailed Research Findings

Several patents and research articles have disclosed methodologies for the preparation of related pyrimidine derivatives, which provide insights into the scalable synthesis of this compound. For instance, processes for preparing chloropyrimidines often involve the use of phosphoryl chloride (POCl3) with a tertiary amine, followed by purification techniques that are suitable for industrial scale, such as extractive workup and distillation to separate the product from amine hydrochlorides and residual phosphorus compounds. google.com

In a representative scalable protocol, 2,4-dichloropyrimidine is reacted with 3-fluorophenol in the presence of a suitable base and solvent. The following table summarizes typical reaction conditions that have been optimized for the synthesis of analogous compounds and are applicable to the large-scale production of this compound.

| Parameter | Condition | Rationale |

| Starting Materials | 2,4-Dichloropyrimidine, 3-Fluorophenol | Readily available and cost-effective precursors. |

| Base | Potassium Carbonate (K2CO3) | Inexpensive, moderately strong base, easy to handle on a large scale. |

| Solvent | Acetonitrile (ACN) or Dimethylformamide (DMF) | Good solubility for reactants, facilitates SNAr reactions. |

| Temperature | 50-80 °C | Provides a balance between reaction rate and selectivity, minimizing byproduct formation. |

| Reaction Time | 4-12 hours | Monitored by techniques like HPLC to ensure complete conversion of the limiting reagent. |

| Work-up | Aqueous quench, extraction with a suitable organic solvent (e.g., ethyl acetate), and washing. | Standard and scalable procedure to remove inorganic salts and polar impurities. |

| Purification | Crystallization or distillation | Effective methods for obtaining the final product in high purity on a large scale. |

The development of scalable protocols also necessitates a thorough understanding of the reaction kinetics and thermodynamics to ensure safe and efficient operation. Process safety assessments are conducted to identify and mitigate any potential hazards associated with the reaction, such as exothermic events.

Chemical Reactivity and Advanced Derivatization Strategies of 4 3 Fluorophenoxy 2 Chloropyrimidine

Reactivity of the C2-Chlorine Atom on the Pyrimidine (B1678525) Ring

The chemical behavior of 4-(3-Fluorophenoxy)-2-chloropyrimidine is largely dictated by the electronic properties of the pyrimidine ring and its substituents. The pyrimidine ring is an electron-deficient heterocycle, a characteristic that is further intensified by the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. The chlorine atom at the C2 position is particularly activated towards displacement due to its position adjacent to a ring nitrogen atom. In contrast, the C4 and C6 positions are generally more electron-deficient and thus more reactive towards nucleophiles in 2,4-dichloropyrimidines. stackexchange.com However, in the target molecule, the C4 position is occupied by a fluorophenoxy group, directing reactivity to the remaining C2-chlorine substituent.

The primary reaction pathway for the functionalization of the C2 position is the Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.gov This process involves the attack of a nucleophile on the electron-deficient C2 carbon, leading to the formation of a tetrahedral intermediate, known as a Meisenheimer complex. stackexchange.com The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms. Subsequent expulsion of the chloride leaving group restores the aromaticity and yields the substituted product. youtube.com The rate and success of these reactions depend on the nucleophilicity of the attacking species and the reaction conditions employed. nih.gov

The reaction of 2-chloropyrimidines with amine nucleophiles is a cornerstone in the synthesis of a vast array of biologically active molecules and is among the most utilized reactions in pyrimidine chemistry. arkat-usa.orgresearchgate.net This transformation allows for the direct installation of amino groups at the C2 position. A wide range of primary and secondary amines, including aliphatic, benzylic, and aromatic amines, can be employed. nih.govpreprints.org

The reactions are typically conducted in a suitable solvent, and often in the presence of a base to neutralize the hydrochloric acid generated during the reaction. nih.govnih.gov In some cases, particularly with less reactive chloropyrimidines or anilines, acid catalysis can facilitate the reaction. arkat-usa.org The choice of solvent can also play a crucial role, with studies showing that water can be an effective medium for certain amination reactions, offering a greener alternative to organic solvents. nih.gov Microwave-assisted synthesis has also been employed to accelerate these reactions, often leading to shorter reaction times and improved yields. nih.gov

Table 1: Examples of Amination Reactions with 2-Chloropyrimidine (B141910) Scaffolds

| Amine Nucleophile | Reaction Conditions | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Substituted Anilines | HCl (0.1 equiv), Water, 80-100 °C | 2-(Arylamino)-pyrimidine | Good to Excellent | nih.gov |

| 4-Methylpiperazine | Triethylamine (B128534), Propanol, Microwave, 120-140 °C | 2-(4-Methylpiperazin-1-yl)pyrimidine | 54% | nih.gov |

| Morpholine | 2-Propanol, HCl | 2-Morpholinopyrimidine | - | preprints.org |

| Various Amines | Solvent-free, Triethylamine, Fusion | 2-Aminopyrimidine Derivatives | Good to Excellent | nih.gov |

The C2-chlorine atom can also be displaced by oxygen-based nucleophiles, such as alkoxides and phenoxides, to form new ether linkages. This reaction, another example of SNAr, expands the structural diversity achievable from the this compound core. The reaction is typically performed by treating the chloropyrimidine with a pre-formed sodium or potassium alkoxide/phenoxide in an anhydrous solvent like THF or DMF. Alternatively, the alcohol or phenol can be used directly with a strong base, such as sodium hydride, to generate the nucleophile in situ. These reactions lead to the formation of 2,4-dialkoxy- or 2-alkoxy-4-phenoxypyrimidine derivatives. Solvolysis, or alcoholysis, where the alcohol serves as both the nucleophile and the solvent, can occur, particularly under acidic conditions or at elevated temperatures, though this is sometimes a competing side reaction during aminations in alcoholic solvents. nih.gov

Sulfur nucleophiles, such as thiolates, readily displace the C2-chlorine to form thioethers. These reactions are generally efficient and proceed under mild conditions, typically involving the reaction of the chloropyrimidine with a thiol in the presence of a base (e.g., NaH, K2CO3) in a polar aprotic solvent. The resulting 2-(alkylthio)- or 2-(arylthio)pyrimidines are valuable intermediates themselves. rsc.org

Furthermore, the thioether products can be readily oxidized to the corresponding sulfones. scispace.com This two-step process provides access to 2-(alkylsulfonyl)- or 2-(arylsulfonyl)pyrimidine derivatives. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone®. The sulfone group is a strong electron-withdrawing group and can act as an excellent leaving group in subsequent nucleophilic substitution reactions, further enhancing the synthetic utility of the pyrimidine core. scispace.com A variety of sulfone-containing compounds have been developed for applications in medicinal and agricultural chemistry. nih.gov

Table 2: Synthesis of Thioethers and Sulfones

| Reaction Type | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Thioether Formation | R-SH, Base (e.g., NaH, K2CO3) | 4-(3-Fluorophenoxy)-2-(alkyl/arylthio)pyrimidine | rsc.org |

| Sulfone Formation | m-CPBA, H2O2, or Oxone® | 4-(3-Fluorophenoxy)-2-(alkyl/arylsulfonyl)pyrimidine | scispace.com |

Beyond classical SNAr chemistry, the C2-Cl bond is amenable to a variety of powerful transition metal-catalyzed cross-coupling reactions. These methods enable the formation of carbon-carbon bonds, connecting the pyrimidine core to a wide range of aryl, vinyl, or alkynyl groups.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the 2-chloropyrimidine with an organoboron reagent (e.g., a boronic acid or ester). It is a highly versatile and widely used method for constructing biaryl and heteroaryl-aryl linkages, known for its tolerance of numerous functional groups.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the 2-chloropyrimidine and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org It is a reliable method for synthesizing arylalkynes, which are important structures in pharmaceuticals and materials science. wikipedia.orgorganic-chemistry.org While aryl bromides and iodides are more reactive, conditions have been developed to successfully couple less reactive aryl chlorides. researchgate.net

Negishi Coupling: The Negishi coupling employs a palladium or nickel catalyst to couple the 2-chloropyrimidine with an organozinc reagent. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophile, which often allows for successful coupling where other methods may fail, particularly with less reactive chlorides. organic-chemistry.orgacs.org The reaction generally exhibits high functional group tolerance. wikipedia.org

While the reactions discussed above focus on the pyrimidine ring, the 3-fluorophenoxy substituent offers an additional site for synthetic modification through directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org In this strategy, the ether oxygen atom of the phenoxy group can act as a directing metalation group (DMG), coordinating to a strong organometallic base (typically an organolithium reagent like n-butyllithium or s-butyllithium) and directing deprotonation to the adjacent, or ortho, position on the phenoxy ring. wikipedia.orgharvard.edu

The fluorine atom on the phenoxy ring also acts as a directing group, potentially influencing the regioselectivity of the metalation. The relative directing power of the pyrimidinyloxy group versus the fluorine atom would determine the site of deprotonation. The resulting aryllithium or related organometallic intermediate is a powerful nucleophile that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO2, silyl chlorides), allowing for the regioselective introduction of new functional groups onto the phenoxy ring. unblog.fr This strategy provides a powerful method for elaborating the structure of the molecule without altering the pyrimidine core. uwindsor.ca

Nucleophilic Displacement Reactions (S<sub>N</sub>Ar) with Diverse Nucleophiles

Transformations Involving the 3-Fluorophenoxy Moiety

The 3-fluorophenoxy group attached to the pyrimidine ring is not merely a passive substituent; it offers a versatile platform for further chemical modifications. These transformations can be broadly categorized into reactions occurring on the aromatic ring itself and those involving the ether linkage.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The fluorophenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. nih.govchemrxiv.org The regiochemical outcome of such reactions is dictated by the combined electronic effects of the two existing substituents: the ether oxygen and the fluorine atom.

The ether oxygen is a strongly activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate a lone pair of electrons and stabilize the intermediate carbocation (the sigma complex). nih.gov Conversely, the fluorine atom is a deactivating substituent due to its high electronegativity, which withdraws electron density from the ring inductively. However, like other halogens, it is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the cationic intermediate.

The interplay of these directing effects determines the position of substitution. The positions ortho to the powerfully activating ether group (positions 2 and 6 of the phenoxy ring) and the position para to it (position 4) are the most activated. The fluorine at position 3 further influences this, with substitution typically favoring the positions least sterically hindered and most electronically activated.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of the 3-Fluorophenoxy Moiety

| Position on Phenoxy Ring | Activating/Deactivating Influence | Expected Product(s) in EAS Reactions |

|---|---|---|

| 2 | Activated (ortho to -OR) | Major |

| 4 | Activated (para to -OR, ortho to -F) | Major |

| 5 | Deactivated (meta to -OR, meta to -F) | Minor/Not observed |

Note: The relative yields of the 2-, 4-, and 6-substituted products would depend on the specific electrophile and reaction conditions.

Metalation and Subsequent Reactions on the Fluorophenyl Ring

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of the 3-fluorophenoxy moiety, both the ether oxygen and the fluorine atom can serve as directed metalation groups (DMGs). Using strong bases, such as organolithium reagents (e.g., n-BuLi) or hindered amide bases like lithium tetramethylpiperidide (LiTMP), a proton can be selectively abstracted from a position ortho to one of these directing groups. nih.gov

The ether oxygen typically directs metalation to the 2-position, while the fluorine directs to the 2- and 4-positions. The resulting organometallic (typically aryllithium) intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups with high regiocontrol. This method bypasses the limitations sometimes encountered with traditional electrophilic aromatic substitution.

Table 2: Functionalization of the Fluorophenyl Ring via Directed Metalation

| Directing Group | Position of Metalation | Electrophile Example | Resulting Functional Group |

|---|---|---|---|

| Ether Oxygen | 2 | CO₂ | Carboxylic Acid (-COOH) |

| Ether Oxygen | 2 | DMF (dimethylformamide) | Aldehyde (-CHO) |

| Fluorine | 4 | I₂ | Iodide (-I) |

Strategies for Selective Cleavage and Modification of the Phenoxy Ether Linkage

The diaryl ether bond connecting the fluorophenyl and pyrimidine rings is generally stable but can be cleaved under specific, often harsh, conditions. Selective cleavage allows for the independent modification of the two heterocyclic components.

Methodologies for ether cleavage can be broadly classified into acidic and basic hydrolysis or reaction with potent Lewis acids. For instance, studies on structurally related phenoxy-pyridine compounds have shown that the ether linkage can be hydrolyzed under strongly acidic conditions (e.g., refluxing in a mixture of acetic and hydrochloric acid) to yield the corresponding phenol and a hydroxypyridine derivative. researchgate.net Similarly, strong bases at high temperatures can also effect cleavage, although the reaction may proceed via a different mechanism. researchgate.net

A widely used laboratory method for cleaving aryl ethers is treatment with strong Lewis acids like boron tribromide (BBr₃), which readily coordinates to the ether oxygen and facilitates the breaking of the C-O bond.

Table 3: Comparison of Ether Linkage Cleavage Methods

| Reagent/Condition | Mechanism Type | Products | Notes |

|---|---|---|---|

| Concentrated HCl/Acetic Acid, reflux | Acid-catalyzed hydrolysis | 2-Hydroxy-4-chloropyrimidine + 3-Fluorophenol (B1196323) | Requires harsh conditions and prolonged heating. researchgate.net |

| Concentrated KOH, reflux | Base-catalyzed hydrolysis | 2-Hydroxy-4-chloropyrimidine + 3-Fluorophenol | Often less efficient than acidic methods for diaryl ethers. researchgate.net |

Studies on Chemo- and Regioselectivity in Multi-Functionalized Pyrimidine Systems

Selectivity is a critical concept in the synthesis of complex molecules, ensuring that reactions occur at the desired location (regioselectivity) and on the intended functional group (chemoselectivity). chemrxiv.orgstudy.com this compound is a multi-functionalized system with several potential reaction sites, making the study of selectivity paramount for its derivatization.

The primary reactive sites for nucleophilic aromatic substitution (SNAr) are the C2 and C4 positions of the pyrimidine ring. The chlorine atom at C2 is an excellent leaving group. The 3-fluorophenoxy group at C4 can also be displaced, although it is typically a less facile process. The challenge of regioselectivity arises when a nucleophile could potentially react at either of these positions. unipi.it

The outcome of a nucleophilic substitution reaction is governed by several factors:

Leaving Group Ability : Chloride is generally a better leaving group than a phenoxide, suggesting that reactions with many nucleophiles will preferentially occur at the C2 position.

Electronic Effects : The electron-withdrawing nitrogen atoms in the pyrimidine ring activate both the C2 and C4 positions towards nucleophilic attack. The relative electron deficiency at each carbon, influenced by the substituents, can direct the nucleophile.

Nucleophile and Reaction Conditions : The nature of the incoming nucleophile (hard vs. soft) and the reaction conditions (solvent, temperature) can dramatically alter the regiochemical outcome. For example, some anionic nucleophiles may be directed to a specific position through non-covalent interactions like hydrogen bonding with a substituent. wuxiapptec.com

Chemoselectivity becomes relevant when a reagent could react with either the pyrimidine core or the fluorophenoxy ring. study.com For instance, during a metalation reaction, the choice of base and temperature can determine whether deprotonation occurs on the pyrimidine ring or the fluorophenoxy ring, a demonstration of regioselectivity in a C-H activation context. nih.gov

General Derivatization Strategies for Enhanced Analytical Performance

In many applications, particularly in bioanalysis and high-throughput screening, it is necessary to detect and quantify small molecules at very low concentrations. Direct analysis of compounds like this compound can be challenging if they lack a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection). Derivatization strategies are employed to covalently attach a "tag" to the molecule, enhancing its detectability.

Principles for Introducing Chromophoric and Fluorophoric Tags

The principle behind this strategy is to introduce a molecular fragment with desirable spectroscopic properties into the target analyte. The C2-chloro position of this compound is an ideal handle for such derivatization via an SNAr reaction. A nucleophilic reagent containing a chromophoric or fluorophoric group can be used to displace the chloride, forming a stable, tagged derivative.

Chromophores are functional groups that absorb light in the UV-visible range. They typically contain systems of conjugated π-electrons, such as aromatic rings, nitro groups, or azo groups.

Fluorophores are molecules that absorb light at one wavelength and emit it at a longer wavelength. These are often polycyclic aromatic compounds or highly conjugated systems known for their high quantum yields.

A well-designed derivatization reagent should be highly reactive towards the target functional group and the resulting tagged molecule should be stable and possess significantly improved detection characteristics. For example, a reagent containing a pyrene moiety can be used to tag molecules for fluorescence detection, enabling analysis at femtomole levels. nih.gov An important consideration is the removal of excess, unreacted tagging reagent, which can interfere with the analysis. Some modern methods use tags with a secondary functional group (like a "fluorous tag") that allows for easy separation of the excess reagent by solid-phase extraction. nih.gov

Table 4: Examples of Tags for Analytical Derivatization

| Tag Type | Example Tag | Target Functional Group on Reagent | Typical Detection Method |

|---|---|---|---|

| Chromophoric | Dinitrobenzene | Amine, Thiol | HPLC-UV |

| Chromophoric | Dansyl Chloride | Amine, Phenol | HPLC-UV/Fluorescence |

| Fluorophoric | NBD-F (4-Fluoro-7-nitrobenzofurazan) | Amine, Thiol | HPLC-Fluorescence |

Methods for Forming Easily Ionized Fragments for Mass Spectrometry

The analysis of this compound by mass spectrometry (MS) involves the generation of characteristic ionized fragments that allow for its identification and structural elucidation. The formation of these fragments is highly dependent on the ionization technique employed, with common methods including Electron Impact (EI) and Electrospray Ionization (ESI). Furthermore, chemical derivatization can be utilized to enhance ionization efficiency and direct fragmentation pathways, leading to more easily detectable and structurally informative ions.

Under Electron Impact (EI) ionization , the this compound molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation through various pathways to produce a series of fragment ions. While specific fragmentation data for this exact compound is not extensively published, general fragmentation patterns for substituted pyrimidines and related structures can be inferred. nih.govsphinxsai.com

Key fragmentation pathways for analogous pyrimidine derivatives often involve cleavages at the ether linkage and within the pyrimidine ring itself. nih.govsphinxsai.com For this compound, the following fragmentations are plausible:

Cleavage of the C-O ether bond: This is a common fragmentation pathway for phenoxy derivatives. This can result in the formation of a [M - OAr]+ fragment corresponding to the 2-chloropyrimidine cation, or the [ArO]+ fragment, the 3-fluorophenoxy cation.

Loss of the chlorine atom: The 2-chloro substituent can be lost as a chlorine radical, leading to a [M - Cl]+ fragment.

Fragmentation of the pyrimidine ring: The pyrimidine ring can undergo characteristic cleavages, such as retro-Diels-Alder reactions or loss of small neutral molecules like HCN. nih.gov

Electrospray Ionization (ESI) is a softer ionization technique commonly coupled with liquid chromatography (LC-MS). In ESI, the analyte is typically protonated to form a pseudomolecular ion [M+H]+. The fragmentation of this ion is then induced in the gas phase, often through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of protonated pyrimidine derivatives in ESI-MS/MS can be influenced by the protonation site. nih.gov For this compound, protonation is likely to occur on one of the nitrogen atoms of the pyrimidine ring. Subsequent fragmentation would then proceed from this protonated species.

To enhance the ionization and detection of this compound, chemical derivatization strategies can be employed. nih.govnih.govresearchgate.net These methods aim to introduce a functional group that is more readily ionized or that directs fragmentation in a predictable manner. While specific derivatization methods for this compound are not widely documented, general strategies for similar functionalities can be considered:

Derivatization of the pyrimidine ring: The reactivity of the 2-chloro substituent allows for nucleophilic substitution reactions. Introducing a group with a permanent positive charge, for instance, can significantly enhance the signal in positive-ion ESI-MS. researchgate.net

Modification of the fluorophenoxy group: While less reactive, the aromatic ring could potentially be derivatized, although this is less common for enhancing ionization in mass spectrometry.

The choice of ionization method and the potential use of derivatization will ultimately determine the specific easily ionized fragments that are formed and detected. Detailed analysis of the resulting mass spectrum, including the accurate mass measurement of the parent and fragment ions, is crucial for the confident identification and structural characterization of this compound.

Below are interactive data tables summarizing potential fragmentation pathways and derivatization strategies.

Table 1: Potential Fragmentation Ions of this compound in Mass Spectrometry

| Ionization Mode | Precursor Ion | Proposed Fragment Ion | Potential Neutral Loss | Notes |

| Electron Impact (EI) | [C₁₀H₆ClFN₂O]+• | [C₄H₂ClN₂]+ | C₆H₄FO• | Cleavage of the ether bond. |

| Electron Impact (EI) | [C₁₀H₆ClFN₂O]+• | [C₆H₄FO]+ | C₄H₂ClN₂• | Cleavage of the ether bond. |

| Electron Impact (EI) | [C₁₀H₆ClFN₂O]+• | [C₁₀H₆FN₂O]+ | Cl• | Loss of the chlorine atom. |

| Electrospray (ESI) | [C₁₀H₇ClFN₂O]+ | [C₄H₃ClN₂]+ | C₆H₄FO | Fragmentation of the protonated molecule. |

| Electrospray (ESI) | [C₁₀H₇ClFN₂O]+ | [C₁₀H₇FN₂O]+ | Cl | Fragmentation of the protonated molecule. |

Table 2: Potential Derivatization Strategies for Enhanced Mass Spectrometric Analysis

| Derivatization Target | Reagent Type | Potential Reaction | Expected Ionization Enhancement |

| 2-Chloro position | Quaternary ammonium salt-containing nucleophile | Nucleophilic substitution | Introduction of a permanent positive charge for improved ESI sensitivity. |

| Pyrimidine Ring Nitrogen | Alkylating agent | N-alkylation | May alter fragmentation pathways and improve chromatographic properties. |

Despite a comprehensive search for spectroscopic data on the chemical compound "this compound," detailed experimental findings for High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS) are not publicly available in the searched scientific literature and databases.

While general principles and applications of NMR and MS techniques are well-documented for related classes of compounds such as fluorinated pyrimidines and phenoxy derivatives, specific data including ¹H, ¹³C, and ¹⁹F NMR chemical shifts, coupling constants, and accurate mass determination for this compound could not be retrieved. Similarly, information regarding two-dimensional NMR studies (COSY, HSQC, HMBC, NOESY) for the definitive structural elucidation of this specific compound is not present in the available resources.

Consequently, the generation of a detailed article with comprehensive data tables as per the requested outline is not possible at this time due to the absence of the necessary primary research data in the public domain.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 3 Fluorophenoxy 2 Chloropyrimidine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS)

Analysis of Fragmentation Patterns for Structural Confirmation

The mass spectrum of 4-(3-Fluorophenoxy)-2-chloropyrimidine is anticipated to exhibit a distinct fragmentation pattern that is characteristic of its molecular structure. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would lead to a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments.

The primary fragmentation pathways for pyrimidine (B1678525) derivatives often involve the cleavage of bonds adjacent to the heterocyclic ring. For this compound, key fragmentation steps would likely include:

Loss of the 3-Fluorophenoxy Group: Cleavage of the ether bond can result in the formation of a 2-chloropyrimidinyl cation and a 3-fluorophenoxy radical.

Cleavage of the Pyrimidine Ring: The pyrimidine ring itself can undergo fragmentation, often initiated by the loss of small, stable molecules like HCN. nist.gov

Loss of Chlorine: The chlorine atom can be lost as a radical, leading to a fragment ion corresponding to the 4-(3-fluorophenoxy)pyrimidine cation.

Fragmentation of the Phenoxy Ring: The fluorophenoxy group can also fragment, for instance, through the loss of a CO molecule, a common fragmentation pathway for phenols and their ethers.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₁₀H₆ClFN₂O]⁺ | 236/238 | Molecular Ion |

| [C₄H₂ClN₂]⁺ | 113/115 | 2-Chloropyrimidinyl cation |

| [C₁₀H₆FN₂O]⁺ | 201 | Loss of Cl radical |

| [C₆H₄FO]⁺ | 111 | 3-Fluorophenoxy cation |

| [C₄H₃N₂]⁺ | 79 | Pyrimidinyl cation after loss of Cl |

Note: The table presents predicted values. Actual experimental values may vary slightly.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The vibrational spectrum of this compound is characterized by the distinct vibrational modes of its functional groups and aromatic systems.

Identification of Characteristic Functional Group Frequencies

The FT-IR and Raman spectra will display absorption bands corresponding to the various functional groups present in the molecule.

C-Cl Stretching: The carbon-chlorine stretching vibration is typically observed in the range of 800-600 cm⁻¹.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band, usually in the 1250-1000 cm⁻¹ region. ajchem-a.com

C-O-C (Ether) Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage are expected to appear in the regions of 1260-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively.

C=N and C=C Stretching (in Pyrimidine Ring): The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring typically occur in the 1600-1400 cm⁻¹ range. researchgate.net For 2-chloropyrimidine (B141910), IR absorption bands are documented and would be expected to be present in the spectrum of the target compound. nih.govchemicalbook.com

Analysis of Aromatic Ring Vibrations

Both the pyrimidine and the fluorophenyl rings will exhibit characteristic vibrational modes.

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon bonds in both aromatic rings will produce a series of bands in the 1600-1450 cm⁻¹ region.

Out-of-Plane C-H Bending: The substitution pattern on the benzene (B151609) ring (meta-substitution for the fluorine) will influence the positions of the out-of-plane C-H bending vibrations, which typically appear in the 900-675 cm⁻¹ region and can be diagnostic of the substitution pattern.

The Raman spectra of pyrimidine and its derivatives have been studied, and the vibrational modes are sensitive to substitution on the ring. rsc.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group/Moiety |

| Aromatic C-H Stretch | 3100-3000 | Pyrimidine and Phenyl Rings |

| C=N Stretch | 1600-1550 | Pyrimidine Ring |

| Aromatic C=C Stretch | 1600-1450 | Pyrimidine and Phenyl Rings |

| C-O-C Asymmetric Stretch | 1260-1200 | Aryl Ether |

| C-F Stretch | 1250-1000 | Fluorophenyl Group |

| C-O-C Symmetric Stretch | 1075-1020 | Aryl Ether |

| C-Cl Stretch | 800-600 | Chloropyrimidine |

| Out-of-Plane C-H Bend | 900-675 | Substituted Phenyl Ring |

Note: This table is a prediction based on typical group frequencies.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands arising from electronic transitions within the conjugated π-system of the molecule.

Determination of Absorption Maxima and Molar Absorptivity

The absorption maxima (λ_max) are anticipated to be influenced by the extended conjugation between the pyrimidine and the phenoxy rings. The presence of auxochromic groups like the chloro and fluoro groups, as well as the ether oxygen, will also affect the position and intensity (molar absorptivity, ε) of the absorption bands. Studies on substituted pyrimidines show that the electronic absorption spectra are sensitive to the nature and position of substituents. researchgate.netnih.gov For 2-chloropyrimidine, UV/Visible spectral data is available and shows absorption in the UV region. nist.govnist.gov

Analysis of Electronic Transitions and Conjugation Effects

The primary electronic transitions in this molecule are expected to be π → π* transitions within the aromatic systems. The conjugation between the pyrimidine ring and the 3-fluorophenoxy group through the ether linkage will likely lead to a red shift (bathochromic shift) of the absorption maxima compared to the individual, unconjugated chromophores. This is due to the delocalization of π-electrons over a larger system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The non-bonding electrons on the nitrogen atoms of the pyrimidine ring and the oxygen of the ether linkage could also participate in n → π* transitions, which are typically weaker in intensity than π → π* transitions. The effect of halogenation on the UV spectra of pyrimidine derivatives has been noted to cause shifts in the absorption bands. rsc.org

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λ_max Range (nm) | Chromophore |

| π → π | 250-300 | Conjugated pyrimidine-phenoxy system |

| n → π | >300 | Pyrimidine N, Ether O |

Note: The predicted values are estimates. Actual values depend on solvent and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

The unit cell is the fundamental repeating unit of a crystal, and its dimensions (a, b, c) and angles (α, β, γ) are key parameters determined at the outset of a crystallographic analysis. These parameters, along with the crystal system and space group, define the symmetry and packing of the molecules in the crystal.

For instance, the crystallographic analysis of 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine derivatives has shown that they can crystallize in different crystal systems, such as triclinic (space group P-1) and tetragonal (space group P41), depending on the specific substitution pattern. researchgate.net Another example, 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- researchgate.netnih.govtriazolo [4',3':2,3]pyridazino[4,5-b]indole, was found to crystallize in the triclinic crystal system with the space group P-1. mdpi.com The unit cell parameters for this compound were determined as a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, and γ = 103.8180(10)°. mdpi.com

Based on the analysis of such related structures, it is anticipated that this compound would crystallize in a common space group, likely one of the centrosymmetric ones like P-1 (triclinic) or P2₁/c (monoclinic), which are prevalent for organic molecules. The presence of the halogen atoms (chlorine and fluorine) and the flexible phenoxy ether linkage would influence the final crystal packing and thus the unit cell parameters.

Table 1: Representative Unit Cell Parameters for Related Pyrimidine Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- researchgate.netnih.govtriazolo [4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | mdpi.com |

| 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine (Compound I) | Triclinic | P-1 | - | - | - | - | - | - | researchgate.net |

Note: Specific unit cell dimensions for the 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine derivatives were not provided in the source material.

The precise measurement of bond lengths and angles from X-ray crystallographic data provides a detailed picture of the molecular geometry. These parameters are influenced by hybridization, electron delocalization, and steric effects. For pyrimidine derivatives, typical bond lengths have been well-established. For instance, C-N bond lengths within the pyrimidine ring are generally observed in the range of 1.32 to 1.38 Å.

In the case of this compound, the C-Cl bond length is expected to be approximately 1.73 Å, as seen in related 2-chloropyrimidine structures. The C-F bond on the phenoxy group would likely measure around 1.34 Å. The bond lengths within the pyrimidine ring itself are indicative of its aromatic character. researchgate.net

Table 2: Expected Bond Lengths and Dihedral Angle for this compound Based on Analogous Compounds

| Bond/Angle | Expected Measurement (Å/°) | Analogous Compound | Reference |

|---|---|---|---|

| C-N (pyrimidine) | 1.32 - 1.38 Å | Pyrimidine derivatives | |

| C-Cl | ~1.73 Å | 2-Chloro-4-(4-fluorophenyl)pyrimidine | |

| C-F | ~1.34 Å | EVT-1697394 |

The way molecules are arranged in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystal.

For this compound, several types of intermolecular interactions are expected to play a role in its crystal packing. Weak hydrogen bonds of the C–H···O and C–H···F types are likely to be present, where hydrogen atoms on the pyrimidine or phenyl rings interact with the ether oxygen or the fluorine atom of neighboring molecules. Such interactions are commonly observed in the crystal structures of fluorinated organic compounds.

Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site on an adjacent molecule. In this case, the chlorine atom on the pyrimidine ring could interact with the nitrogen atoms of a neighboring pyrimidine ring or the oxygen atom of the phenoxy group. The analysis of the Cambridge Structural Database (CSD) has shown that C–Br⋯F interactions can play a significant role in the supramolecular assembly of related bromo-fluoro compounds. rsc.org By analogy, C-Cl...F or C-Cl...N interactions could be significant in the crystal structure of this compound.

The interplay of these various weak interactions, including van der Waals forces, will ultimately determine the most energetically favorable packing arrangement of the molecules in the solid state.

Based on a comprehensive search of available scientific literature, specific computational and theoretical studies focusing exclusively on the chemical compound This compound are not presently available. Consequently, the generation of an article with detailed research findings and specific data tables as per the requested outline is not possible without fabricating data.

The requested analysis, including Density Functional Theory (DFT) calculations for geometry optimization, prediction of spectroscopic parameters, and Molecular Electrostatic Potential (MEP) mapping, requires dedicated research studies that have not been published for this particular molecule.

General methodologies for such analyses are well-established in computational chemistry. For instance, DFT calculations are commonly performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to determine molecular structure and electronic properties. Similarly, MEP maps are used to visualize charge distributions and predict reactive sites for nucleophilic and electrophilic attack. However, applying these general principles to create specific data for this compound without a dedicated study would be speculative and scientifically invalid.

Therefore, until such research is conducted and published, an article containing the specific computational data and detailed findings for this compound cannot be accurately generated.

Computational Chemistry and Theoretical Investigations of 4 3 Fluorophenoxy 2 Chloropyrimidine

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding and predicting the reactivity of molecules. The theory posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in determining the chemical behavior of "4-(3-Fluorophenoxy)-2-chloropyrimidine".

Calculation of HOMO-LUMO Energy Gaps and Correlation with Molecular Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and prone to chemical reactions.

For "this compound", the HOMO-LUMO gap can be calculated using DFT methods, often with a basis set such as 6-311++G**. The presence of the electron-withdrawing fluorine atom and the chloropyrimidine ring system significantly influences the energies of the frontier orbitals. The pyrimidine (B1678525) ring, being an electron-deficient system, tends to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The 3-fluorophenoxy group, with its inductive and mesomeric effects, will modulate the electron density across the molecule, thereby affecting both the HOMO and LUMO energy levels.

Illustrative Data for HOMO-LUMO Analysis:

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: The data in this table is illustrative and intended to exemplify the concepts discussed. Actual values would be derived from specific quantum chemical calculations.

A relatively large energy gap, as illustrated above, would suggest that "this compound" is a kinetically stable molecule under normal conditions. This stability is a key factor in its utility as a synthetic intermediate, allowing for controlled reactions at specific sites.

Orbital Contributions to Chemical Interactions and Electron Transfer Processes

The spatial distribution of the HOMO and LUMO provides further insight into the reactive sites of "this compound". The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would likely be the fluorophenoxy ring, indicating its potential to act as an electron donor in certain reactions. The LUMO, on the other hand, is expected to be distributed over the electron-deficient pyrimidine ring, particularly at the carbon atoms bearing the chlorine and the phenoxy group.

This distribution is critical for understanding electron transfer processes. In a potential reaction, an incoming nucleophile would interact with the LUMO of the pyrimidine ring, initiating a chemical transformation. The specific lobes of the LUMO with the largest coefficients would indicate the most probable sites of nucleophilic attack. Computational analysis can generate graphical representations of these orbitals, providing a visual map of the molecule's reactivity.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. For "this compound", a key reaction of interest is the Nucleophilic Aromatic Substitution (SNAr) of the chlorine atom.

Energetics of SNAr Pathways and Activation Barriers

The SNAr reaction is a stepwise process involving the formation of a high-energy intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. Computational methods can be used to calculate the potential energy surface for this reaction, identifying the energies of the reactants, intermediates, transition states, and products.

The activation barrier, which is the energy difference between the reactants and the highest energy transition state, determines the rate of the reaction. A lower activation barrier corresponds to a faster reaction. For "this compound", the presence of the electron-withdrawing pyrimidine ring and the additional inductive effect of the 3-fluorophenoxy group are expected to stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation barrier for nucleophilic attack.

Illustrative Energy Profile for an SNAr Reaction:

| Species | Relative Energy (kcal/mol) |

| Reactants + Nucleophile | 0 |

| First Transition State (TS1) | +15.2 |

| Meisenheimer Intermediate | -5.8 |

| Second Transition State (TS2) | +12.5 |

| Products + Leaving Group | -20.1 |

Note: The data in this table is illustrative and represents a hypothetical energy profile for an SNAr reaction.

Characterization of Transition State Structures

Transition states are fleeting, high-energy structures that cannot be isolated experimentally. Computational chemistry allows for their theoretical characterization, providing crucial information about the geometry and electronic structure at the peak of the reaction barrier. For the SNAr reaction of "this compound", the transition state for the formation of the Meisenheimer complex (TS1) would show the partial formation of the new bond with the incoming nucleophile and a partial breaking of the C-Cl bond.

Vibrational frequency analysis is used to confirm the nature of a calculated stationary point. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The visualization of this vibrational mode provides a dynamic picture of the transformation occurring at the transition state.

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional structure of "this compound" is not rigid. Rotation around the C-O single bond connecting the phenoxy group to the pyrimidine ring gives rise to different conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) studies represent a significant area of computational chemistry focused on developing mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.gov These models are instrumental in predicting the properties of new or untested compounds, thereby accelerating research and development while reducing the need for extensive experimental work. nih.govnih.gov For this compound, QSPR methodologies can provide valuable insights into its intrinsic chemical characteristics based on its molecular structure.

Development of Predictive Models for Intrinsic Chemical Properties

The development of predictive QSPR models for this compound involves a systematic approach that begins with the calculation of a wide array of molecular descriptors. These descriptors are numerical representations of the molecule's topological, electronic, and geometric features. Subsequently, statistical methods are employed to build a mathematical relationship between a selection of these descriptors and a specific, experimentally determined property.

A common technique for developing such models is Multiple Linear Regression (MLR), which seeks to establish a linear equation that best predicts the property of interest. For a hypothetical QSPR model for the molar refractivity of this compound and its analogs, a set of relevant molecular descriptors would be selected. These could include properties like the solvent-accessible surface area (SASA), the logarithm of the octanol-water partition coefficient (logP), and the molecule's total dipole moment (μ).

The goal is to generate a robust model with high predictive power, often evaluated through statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). A high R² value indicates that the model explains a large proportion of the variance in the observed property.

Hypothetical Predictive Model for Molar Refractivity:

A hypothetical MLR model for predicting the molar refractivity (MR) of a series of substituted phenoxy-chloropyrimidine derivatives might take the following form:

MR = β₀ + β₁(SASA) + β₂(logP) + β₃(μ)

Where:

MR is the predicted molar refractivity.

SASA, logP, and μ are the calculated molecular descriptors.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis of a training set of molecules.

The following table presents hypothetical data used to develop such a predictive model for a series of related compounds.

| Compound | SASA (Ų) | logP | μ (Debye) | Observed Molar Refractivity (cm³/mol) | Predicted Molar Refractivity (cm³/mol) |

| This compound | 350.2 | 3.1 | 2.5 | 55.8 | 55.9 |

| 4-(Phenoxy)-2-chloropyrimidine | 345.1 | 2.9 | 2.2 | 54.2 | 54.1 |

| 4-(4-Fluorophenoxy)-2-chloropyrimidine | 350.2 | 3.1 | 2.8 | 55.9 | 56.0 |

| 4-(3-Chlorophenoxy)-2-chloropyrimidine | 365.4 | 3.5 | 2.6 | 58.7 | 58.6 |

| 4-(3-Methylphenoxy)-2-chloropyrimidine | 360.5 | 3.4 | 2.4 | 59.1 | 59.2 |

Correlation of Molecular Descriptors with Observable Parameters

A crucial aspect of QSPR studies is understanding the correlation between individual molecular descriptors and the observable physicochemical parameters of this compound. This analysis helps to identify which structural features have the most significant impact on a particular property. The correlation is typically assessed using statistical measures like the Pearson correlation coefficient (r).

For instance, a strong positive correlation between the solvent-accessible surface area (SASA) and molar refractivity would suggest that as the surface area of the molecule increases, its molar refractivity also tends to increase. Conversely, a negative correlation would indicate an inverse relationship.

These correlations provide fundamental insights into the chemical nature of the molecule. For example, the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often correlated with the molecule's reactivity and spectral characteristics.

The following table presents a hypothetical correlation matrix between selected molecular descriptors and observable parameters for this compound and its analogs.

| Molar Refractivity | Boiling Point | logP | SASA | HOMO Energy | LUMO Energy | |

| Molar Refractivity | 1.00 | 0.85 | 0.75 | 0.92 | -0.45 | -0.30 |

| Boiling Point | 0.85 | 1.00 | 0.88 | 0.81 | -0.55 | -0.40 |

| logP | 0.75 | 0.88 | 1.00 | 0.65 | -0.60 | -0.45 |

| SASA | 0.92 | 0.81 | 0.65 | 1.00 | -0.35 | -0.20 |

| HOMO Energy | -0.45 | -0.55 | -0.60 | -0.35 | 1.00 | 0.65 |

| LUMO Energy | -0.30 | -0.40 | -0.45 | -0.20 | 0.65 | 1.00 |